(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
[4-(4-fluorophenyl)-1H-pyrrol-2-yl]-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2/c22-17-7-5-15(6-8-17)16-13-18(23-14-16)21(27)25-11-9-24(10-12-25)19-3-1-2-4-20(19)26/h1-8,13-14,23,26H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVIRWZYAEVRXPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2O)C(=O)C3=CC(=CN3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common approach includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl and hydroxyphenyl sites.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Antioxidant Properties
Recent studies have shown that derivatives of compounds similar to (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone exhibit significant antioxidant activity. For instance, certain piperazine derivatives have been reported to inhibit the enzyme tyrosinase, which plays a crucial role in melanin biosynthesis, thus demonstrating potential for treating hyperpigmentation disorders and other related conditions .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Similar pyrrole-based compounds have been evaluated for their antibacterial activities against various pathogens, indicating that modifications in the aromatic rings can enhance efficacy against resistant strains .
Structure-Activity Relationship Studies
Understanding the structure-activity relationships (SAR) of this compound is vital for optimizing its biological activity. Research has indicated that the presence of fluorine and hydroxyl groups significantly influences the binding affinity and inhibitory potency of related compounds against specific biological targets, such as enzymes involved in cancer progression .
Inhibition of Tumor Growth
Compounds with similar frameworks have shown promise as inhibitors of cancer cell proliferation. For example, studies on pyrrole derivatives indicate their ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of tumor-promoting enzymes .
Targeting PD-1/PD-L1 Pathway
Recent investigations into small molecule inhibitors targeting the PD-1/PD-L1 immune checkpoint have highlighted the potential for pyrrole-containing compounds to enhance anti-tumor immunity by blocking these pathways . This suggests that this compound could be further explored as an immunotherapeutic agent.
Antidepressant and Anxiolytic Effects
The piperazine moiety is well-known for its presence in many CNS-active drugs. Compounds with similar structures have been evaluated for their antidepressant and anxiolytic effects, suggesting that this compound may exhibit psychotropic properties worth investigating .
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action of (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The compound’s structure allows it to form stable interactions with its targets, contributing to its efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of the target compound is best understood through comparison with related arylpiperazine derivatives. Below, key analogs are analyzed for their structural variations, synthesis, and physicochemical properties.
Structural Variations in Heterocyclic Moieties
- Thiophene vs. Pyrrole: T-04: (5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)methanone replaces the pyrrole ring with a sulfonated thiophene. This substitution enhances electron-withdrawing properties, as evidenced by its molecular weight (427.08 g/mol) and NMR shifts (δ 7.76 ppm for aromatic protons) . MK37: Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone further introduces a trifluoromethyl group, increasing hydrophobicity (logP ~3.5) and steric bulk .
Pyrazole Derivatives :
Substituent Effects on Piperazine and Aromatic Rings
- 2-Hydroxyphenyl vs. Sulfonyl/Bromophenyl: The target compound’s 2-hydroxyphenyl group provides hydrogen-bond donor capacity (polar surface area ~20 Ų), contrasting with the sulfonyl group in T-08 (1,1-dioxido-cyclopenta[b]thiophen-2-yl analog), which increases molecular weight (427.08 g/mol) and acidity . (2-Bromophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone () replaces the hydroxyphenyl with bromophenyl, elevating logP (3.36) and reducing solubility (logSw = -3.7) due to halogen hydrophobicity .
Fluorophenyl vs. Trifluoromethylphenyl :
Physicochemical and ADME Properties
- Lipophilicity : Bromophenyl and trifluoromethylphenyl analogs exhibit higher logP values (>3.3), suggesting greater blood-brain barrier permeability but reduced solubility .
Biological Activity
The compound (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its interactions with biological macromolecules, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : [4-(4-fluorophenyl)-1H-pyrrol-2-yl]-(4-(2-hydroxyphenyl)piperazin-1-yl)methanone
- Molecular Formula : C21H20FN3O2
- Molecular Weight : 365.4 g/mol
The compound features a pyrrole ring substituted with a fluorophenyl group and a piperazine ring connected to a hydroxyphenyl group, which is crucial for its biological activity.
The biological effects of this compound are primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It is hypothesized that the compound may modulate enzymatic activities, particularly those involved in metabolic pathways related to melanin biosynthesis and neuropharmacological functions.
1. Inhibition of Tyrosinase
Tyrosinase (TYR) is a key enzyme in melanin biosynthesis, and inhibitors of TYR are sought for cosmetic and therapeutic applications. Research indicates that derivatives similar to the target compound exhibit significant inhibitory effects on TYR activity:
- Study Findings : A series of compounds were evaluated for their ability to inhibit TYR from Agaricus bisporus. The most potent derivatives showed antioxidant properties without cytotoxicity in vitro assays .
| Compound | IC50 (µM) | Notes |
|---|---|---|
| Compound 10 | 12.5 | Strong inhibitor, non-cytotoxic |
| Compound 11 | 15.0 | Moderate inhibitor |
| Parent Compound | 30.0 | Less effective |
2. Antioxidant Activity
The compound's structure suggests potential antioxidant properties, which are beneficial in preventing oxidative stress-related diseases. Preliminary studies have indicated that similar compounds can scavenge free radicals effectively, contributing to their therapeutic potential .
3. Neuropharmacological Effects
The piperazine moiety is known for its psychoactive properties. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways:
- Case Study : One study reported that piperazine derivatives exhibited anxiolytic effects in animal models, suggesting that the target compound may have similar neuropharmacological applications .
Research Applications
The unique structure of this compound makes it a valuable candidate for further research in several fields:
- Medicinal Chemistry : As a lead compound for developing new drugs targeting skin disorders or neurological conditions.
- Chemical Biology : As a probe to investigate biochemical pathways involving tyrosinase and related enzymes.
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves multi-step reactions, starting with the formation of the piperazine core followed by coupling with fluorophenyl-pyrrole and hydroxyphenyl moieties. Key steps include:
- Acylation: Reacting piperazine derivatives with activated carbonyl intermediates (e.g., acid chlorides) under anhydrous conditions (e.g., dry DCM) with triethylamine as a base .
- Coupling Reactions: Use of coupling agents like EDCI/HOBt for amide bond formation between pyrrole and piperazine segments .
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (methanol/water) to achieve >95% purity .
Q. How can spectroscopic techniques confirm structural integrity?
Methodological Answer:
- NMR Spectroscopy:
- IR Spectroscopy: Stretches at 1650–1680 cm⁻¹ (C=O), 3200–3400 cm⁻¹ (OH from hydroxyphenyl) .
- Mass Spectrometry: Molecular ion peak [M+H]+ matching theoretical molecular weight (e.g., m/z 407.4 for C21H19FN4O2) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation) impact bioactivity?
Methodological Answer:
- SAR Studies: Replace the hydroxyphenyl group with chlorophenyl or methylsulfonyl analogs to assess changes in receptor binding .
- Pharmacological Assays: Test modified compounds against serotonin (5-HT1A) or dopamine receptors via radioligand binding assays .
- Data Interpretation: Use IC50 values and Hill coefficients to compare potency and efficacy .
Q. What strategies resolve contradictions in reported biological activities?
Methodological Answer:
- Assay Standardization: Validate cell lines (e.g., HEK293 vs. CHO-K1) and incubation times to minimize variability .
- Purity Verification: Use HPLC-MS to confirm compound integrity; impurities >2% can skew results .
- Meta-Analysis: Compare data across studies using standardized metrics (e.g., pEC50) and statistical tools (e.g., ANOVA) .
Q. How can computational modeling predict target interactions?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to simulate binding to homology-modeled receptors (e.g., 5-HT1A) .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
- Validation: Correlate docking scores (ΔG) with experimental Ki values from radioligand assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
